molecular formula C6H12Br2 B14300055 1,1-Dibromo-3,3-dimethylbutane CAS No. 114479-30-0

1,1-Dibromo-3,3-dimethylbutane

Cat. No.: B14300055
CAS No.: 114479-30-0
M. Wt: 243.97 g/mol
InChI Key: XIPHQWPYHSEKKW-UHFFFAOYSA-N
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Description

1,1-Dibromo-3,3-dimethylbutane: is an organic compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first carbon atom, and two methyl groups are attached to the third carbon atom. This compound is part of the class of organobromides, which are widely used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-3,3-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include 3,3-dimethylbutanol, 3,3-dimethylbutanenitrile, and 3,3-dimethylbutylamine.

    Elimination Reactions: The major product is 3,3-dimethyl-1-butene.

Scientific Research Applications

1,1-Dibromo-3,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of alkenes, alcohols, and amines.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates. Researchers use it to investigate the mechanisms of dehalogenase enzymes.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).

Comparison with Similar Compounds

    1,2-Dibromo-3,3-dimethylbutane: Similar in structure but with bromine atoms on adjacent carbon atoms.

    1-Bromo-3,3-dimethylbutane: Contains only one bromine atom.

    2,3-Dibromo-2,3-dimethylbutane: Bromine atoms are on the second and third carbon atoms.

Uniqueness: 1,1-Dibromo-3,3-dimethylbutane is unique due to the presence of two bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and intermediates.

Properties

CAS No.

114479-30-0

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1,1-dibromo-3,3-dimethylbutane

InChI

InChI=1S/C6H12Br2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3

InChI Key

XIPHQWPYHSEKKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(Br)Br

Origin of Product

United States

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